molecular formula C16H20N4O3S2 B15103695 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B15103695
M. Wt: 380.5 g/mol
InChI Key: ROUCVKFYPQJKIT-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a cyclopenta-thiazole core fused with a dimethylpyrazole carboxamide group and a sulfone-containing tetrahydrothiophene moiety.

Properties

Molecular Formula

C16H20N4O3S2

Molecular Weight

380.5 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C16H20N4O3S2/c1-9-14(10(2)20(19-9)11-6-7-25(22,23)8-11)15(21)18-16-17-12-4-3-5-13(12)24-16/h11H,3-8H2,1-2H3,(H,17,18,21)

InChI Key

ROUCVKFYPQJKIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NC3=NC4=C(S3)CCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization, functional group modifications, and coupling reactions. Common reagents used in these steps include thionyl chloride, hydrazine, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfide groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or halogen groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As a catalyst or intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared below with analogs from literature:

Compound Name (Core Structure) Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound (Cyclopenta-thiazole) 1,1-Dioxidotetrahydrothiophen-3-yl, 3,5-dimethylpyrazole ~434.5 (calculated) Sulfone enhances solubility; cyclopenta-thiazole may improve metabolic stability
2-(4-Pyridinyl)thiazole-5-carboxamides Varied amines (e.g., ethyl, benzyl) 300–400 (reported) Demonstrated activity against [target]; pyridine enhances π-π stacking
Diethyl 8-cyano-7-(4-nitrophenyl)-... (Imidazo-pyridine) Nitrophenyl, phenethyl, cyano 561.57 (reported) High crystallinity (m.p. 243–245°C); nitro group may confer redox activity

Key Observations :

  • Solubility : The target compound’s sulfone group (logP reduction) contrasts with the lipophilic nitrophenyl group in ’s imidazo-pyridine derivative, which likely reduces aqueous solubility .
  • Synthetic Routes : The target compound’s amide bond formation aligns with methods in , where coupling reagents (e.g., HATU, EDCI) are used to synthesize carboxamides .
  • Biological Relevance : While ’s pyridinyl-thiazoles show statistically significant activity (p<0.05) in biological assays, the target compound’s dimethylpyrazole may mimic steric effects seen in kinase inhibitors .

Spectral and Analytical Comparisons

  • NMR/IR Data : highlights rigorous characterization (¹H/¹³C NMR, IR) for imidazo-pyridines, a standard practice for heterocycles. The target compound would similarly require multi-nuclear NMR to confirm regiochemistry, particularly for the cyclopenta-thiazole fusion .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) in ensures molecular formula accuracy, a critical step absent in preliminary reports for the target compound .

Pharmacokinetic and Thermodynamic Considerations

  • Metabolic Stability : The cyclopenta-thiazole core may resist oxidative degradation compared to simpler thiazoles, akin to fused-ring systems in FDA-approved drugs.
  • Thermodynamic Solubility : The sulfone group’s polarity (logS ≈ -3.5 predicted) could improve bioavailability over ’s ethyl ester precursors, which require hydrolysis for activation .

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